2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. This compound may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the piperidine ring.
1,3-Dimethyl-1H-1,2,4-triazole: Similar to the triazole portion of the compound but without the piperidine ring.
Piperidine: A simple heterocyclic amine that forms the backbone of the compound.
Uniqueness
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-5-3-4-6-10-8/h8,10H,3-6H2,1-2H3 |
InChI Key |
QEAWRFWGEOUQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2CCCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.